1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-(3-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrolidine ring, a nitrophenyl group, and a dimethylaminopropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-(3-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Dimethylaminopropyl Side Chain: This step often involves nucleophilic substitution reactions.
Attachment of the Nitro Group: This can be done through nitration reactions using nitric acid or other nitrating agents.
Addition of the Benzoyl Group: This step typically involves acylation reactions using benzoyl chloride or similar reagents.
Final Hydroxylation: This can be achieved through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-(3-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The dimethylaminopropyl side chain can participate in nucleophilic substitution reactions.
Acylation: The hydroxyl group can be acylated to form esters or amides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or sulfonates.
Acylation: Reagents like acyl chlorides or anhydrides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Acylation: Formation of esters or amides.
Scientific Research Applications
1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-(3-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-(3-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylamino)-propiophenone hydrochloride
- N-[3-(Dimethylamino)propyl]methacrylamide hydrochloride
- 3-[3-(Dimethylamino)propoxy]phenol hydrochloride
Uniqueness
1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-(3-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit specific chemical reactivity and biological activity that may not be observed in similar compounds.
Properties
Molecular Formula |
C26H31N3O6 |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
(4Z)-1-[3-(dimethylamino)propyl]-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H31N3O6/c1-17(2)16-35-21-11-9-18(10-12-21)24(30)22-23(19-7-5-8-20(15-19)29(33)34)28(26(32)25(22)31)14-6-13-27(3)4/h5,7-12,15,17,23,30H,6,13-14,16H2,1-4H3/b24-22- |
InChI Key |
OKIXUCDJNVUARE-GYHWCHFESA-N |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCN(C)C)C3=CC(=CC=C3)[N+](=O)[O-])/O |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC(=CC=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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